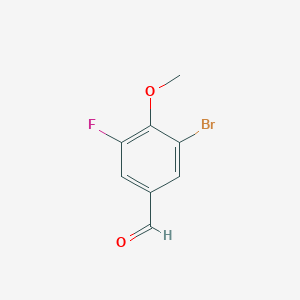

3-Bromo-5-fluoro-4-methoxybenzaldehyde

Description

Significance of Halogenated Benzene (B151609) Derivatives in Contemporary Organic Synthesis

Halogenated benzene derivatives are of paramount importance in modern organic synthesis. The introduction of halogen atoms onto a benzene ring serves multiple purposes. It can alter the electronic properties of the ring, influencing its reactivity and the orientation of subsequent substitutions. Furthermore, the halogen atoms act as versatile synthetic handles, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This versatility has cemented their role as indispensable building blocks in the construction of a vast array of complex molecular architectures.

Positioning of 3-Bromo-5-fluoro-4-methoxybenzaldehyde within the Landscape of Functionalized Benzaldehydes

This compound is a distinct molecule within the broader family of functionalized benzaldehydes. Its structure is characterized by a benzaldehyde (B42025) core substituted with a bromine atom, a fluorine atom, and a methoxy (B1213986) group. This specific arrangement of substituents creates a unique electronic and steric environment on the aromatic ring. The interplay between the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group, combined with the reactivity of the aldehyde, makes this compound a potentially valuable intermediate for synthesizing highly substituted and complex organic molecules. Its structural similarity to other researched compounds, such as 3-bromo-p-anisaldehyde and 5-bromovanillin, suggests its potential utility in fields where these analogues have found application. nih.govmatrix-fine-chemicals.com

Historical Context and Evolution of Research on Substituted Anisaldehydes

Research into substituted anisaldehydes, which are methoxybenzaldehydes, has a rich history rooted in the study of natural products. Anisaldehyde itself, or p-methoxybenzaldehyde, is a well-known compound with a characteristic aroma, found in essential oils of anise and fennel. The exploration of substituted anisaldehydes has been driven by the desire to create new flavors, fragrances, and pharmacologically active compounds. The introduction of halogen substituents onto the anisaldehyde framework, a more recent development, has opened up new avenues for synthetic chemists, allowing for the creation of novel compounds with tailored properties. The synthesis and application of compounds like 3-bromo-4-methoxybenzaldehyde (B45424) in various chemical reactions highlight the ongoing evolution of this area of research. sigmaaldrich.com

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely available in public literature, its basic physicochemical properties can be identified from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₂ | PubChemLite uni.lu |

| Monoisotopic Mass | 231.95352 Da | PubChemLite uni.lu |

| SMILES | COC1=C(C=C(C=C1Br)C=O)F | PubChemLite uni.lu |

| InChI | InChI=1S/C8H6BrFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | PubChemLite uni.lu |

| InChIKey | QQSOKNIUOFMGHE-UHFFFAOYSA-N | PubChemLite uni.lu |

Predicted Collision Cross Section Data

Predicted data provides an estimation of the molecule's size and shape in the gas phase, which is useful in analytical techniques like ion mobility spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 232.96080 | 136.3 |

| [M+Na]⁺ | 254.94274 | 150.1 |

| [M-H]⁻ | 230.94624 | 142.3 |

| [M+NH₄]⁺ | 249.98734 | 158.5 |

| [M+K]⁺ | 270.91668 | 139.5 |

| [M+H-H₂O]⁺ | 214.95078 | 136.1 |

| [M+HCOO]⁻ | 276.95172 | 158.2 |

| [M+CH₃COO]⁻ | 290.96737 | 187.8 |

| [M+Na-2H]⁻ | 252.92819 | 143.4 |

| [M]⁺ | 231.95297 | 156.5 |

| [M]⁻ | 231.95407 | 156.5 |

| Data sourced from PubChemLite and calculated using CCSbase. uni.lu |

Properties

IUPAC Name |

3-bromo-5-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSOKNIUOFMGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273239 | |

| Record name | Benzaldehyde, 3-bromo-5-fluoro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185345-47-5 | |

| Record name | Benzaldehyde, 3-bromo-5-fluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185345-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-bromo-5-fluoro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 Bromo 5 Fluoro 4 Methoxybenzaldehyde

Direct Synthesis Approaches to 3-Bromo-5-fluoro-4-methoxybenzaldehyde

Direct synthesis of this compound can be approached through several strategic multistep sequences starting from readily available precursors. These routes are designed to introduce the bromo, fluoro, and methoxy (B1213986) functionalities in a controlled manner, culminating in the target molecule.

Multistep Synthetic Routes from Readily Available Precursors

Multistep syntheses offer the flexibility to introduce substituents in a specific order to achieve the desired regiochemistry. The key steps in these sequences involve regioselective halogenation and etherification reactions.

One plausible synthetic route commences with a fluoromethoxybenzaldehyde intermediate, such as 3-fluoro-4-methoxybenzaldehyde (B1294953). The challenge lies in the regioselective introduction of a bromine atom at the C5 position. The directing effects of the existing substituents play a crucial role in this electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In 3-fluoro-4-methoxybenzaldehyde, the position para to the methoxy group is occupied by the fluorine atom. The positions ortho to the methoxy group are C2 and C6, and the positions ortho to the fluorine are C2 and C4 (occupied by the methoxy group). The formyl group is a meta-director and deactivating.

Given these directing effects, bromination of 3-fluoro-4-methoxybenzaldehyde would likely occur at the position ortho to the strongly activating methoxy group and meta to the formyl group. The position C5 is ortho to the fluorine and meta to both the methoxy and formyl groups. To achieve bromination at the desired C5 position, the directing effects must be carefully controlled.

A common brominating agent for activated aromatic rings is N-bromosuccinimide (NBS). The reaction conditions, including the choice of solvent and catalyst, can influence the regioselectivity. For instance, the bromination of 3-hydroxy-4-methoxybenzaldehyde has been shown to be regioselective, indicating that similar control can be achieved in related systems. researchgate.net Theoretical analysis and experimental verification of regioselective electrophilic aromatic bromination have demonstrated that the interplay of electronic and steric factors dictates the outcome. nih.gov

| Starting Material | Brominating Agent | Potential Product | Key Considerations |

|---|---|---|---|

| 3-Fluoro-4-methoxybenzaldehyde | N-Bromosuccinimide (NBS) | This compound | Controlling regioselectivity against other possible isomers. |

An alternative approach involves the late-stage introduction of the fluorine atom onto a bromomethoxybenzaldehyde precursor, such as 3-bromo-4-methoxybenzaldehyde (B45424). This requires a selective fluorination method. Electrophilic fluorinating agents, such as Selectfluor™ (F-TEDA-BF4), are widely used for the direct fluorination of aromatic compounds. The regioselectivity of this reaction would again be governed by the directing effects of the bromo, methoxy, and formyl groups.

Palladium-catalyzed nucleophilic fluorination of aryl bromides represents another powerful strategy. core.ac.ukacs.orgacsgcipr.orgresearchgate.net This method would involve the conversion of a di-bromo precursor or a bromo-triflate precursor to the corresponding fluoro-substituted compound. The development of specialized ligands has enabled the fluorination of a broad scope of aryl halides, including those with electron-donating and electron-withdrawing groups. core.ac.ukacs.orgacsgcipr.org

| Precursor | Fluorinating Agent/Method | Potential Product | Key Considerations |

|---|---|---|---|

| 3-Bromo-4-methoxybenzaldehyde | Selectfluor™ | This compound | Regioselectivity of electrophilic fluorination. |

| 3,5-Dibromo-4-methoxybenzaldehyde | Pd-catalyzed nucleophilic fluorination | This compound | Selective replacement of one bromine atom. |

A common strategy in the synthesis of methoxy-substituted benzaldehydes involves the methylation of a corresponding hydroxybenzaldehyde precursor. In this context, 3-bromo-5-fluoro-4-hydroxybenzaldehyde (B169379) would be a key intermediate. This precursor can be synthesized from commercially available starting materials. The methylation of the hydroxyl group can be achieved using a variety of methylating agents, with dimethyl sulfate (B86663) being a common and effective choice, often in the presence of a base such as potassium carbonate or sodium carbonate. google.com Copper-catalyzed O-methylation of phenols has also emerged as a valuable method. researchgate.netsmith.edu

| Precursor | Methylating Agent | Base | Product |

|---|---|---|---|

| 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | Dimethyl sulfate | K₂CO₃ or Na₂CO₃ | This compound |

Formylation Strategies for Substituted Haloanisole Derivatives

Formylation of a suitably substituted haloanisole is another direct route to this compound. This approach relies on the introduction of the aldehyde group onto a pre-functionalized aromatic ring.

One of the most widely used methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction . chemistrysteps.comorganic-chemistry.orgthieme-connect.deijpcbs.com This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. The starting material for this approach would be a 1-bromo-3-fluoro-2-methoxybenzene derivative. The success of this reaction depends on the activation of the aromatic ring towards electrophilic substitution.

Another powerful technique is ortho-lithiation followed by formylation. thieme-connect.de This method involves the deprotonation of an aromatic C-H bond ortho to a directing group, followed by quenching the resulting aryllithium species with a formylating agent like DMF. For a precursor such as 2-bromo-4-fluoroanisole, the methoxy group would direct the lithiation to the ortho position. Subsequent reaction with DMF would introduce the formyl group.

A milder method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine. synarchive.commdma.chorgsyn.org This could be applied to a 2-bromo-4-fluorophenol (B1268413) precursor, which would then be methylated.

| Precursor | Formylation Method | Reagents | Product |

|---|---|---|---|

| 1-Bromo-3-fluoro-2-methoxybenzene derivative | Vilsmeier-Haack | DMF, POCl₃ | This compound |

| 2-Bromo-4-fluoroanisole | Ortho-lithiation | n-BuLi, DMF | This compound |

| 2-Bromo-4-fluorophenol | Casnati-Skattebøl formylation | Paraformaldehyde, MgCl₂, Et₃N | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde |

Catalytic Systems in the Preparation of Halogenated Methoxybenzaldehydes

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of synthetic routes to halogenated methoxybenzaldehydes. Various catalytic systems are employed in the key transformations discussed above.

In regioselective bromination , while reactions with NBS can sometimes proceed without a catalyst, Lewis acids or other activators can be used to enhance reactivity and control selectivity. For instance, ruthenium-catalyzed meta-selective C-H bromination has been reported, although for activated systems like anisoles, ortho- and para-directing effects are dominant. nih.gov

For selective fluorination , palladium-based catalysts are at the forefront of nucleophilic fluorination of aryl halides. core.ac.ukacs.orgacsgcipr.orgresearchgate.net These systems typically involve a palladium precursor and a specialized phosphine (B1218219) ligand that facilitates the challenging C-F bond-forming reductive elimination step.

In the introduction of the methoxy group , copper catalysts have been shown to be effective for the O-methylation of phenols, offering an alternative to traditional methods. researchgate.netsmith.edu These reactions often proceed under milder conditions and with a broader substrate scope.

Catalytic approaches to formylation are less common for these types of substrates, as the classical methods often rely on stoichiometric reagents. However, research into catalytic C-H activation and formylation is an active area that may provide future avenues for the synthesis of these compounds.

| Reaction Type | Catalyst System | Example Application |

|---|---|---|

| Bromination | Ruthenium complexes | Directing C-H bromination (typically meta) |

| Fluorination | Palladium(0) with phosphine ligands | Nucleophilic fluorination of aryl bromides |

| Etherification | Copper salts | O-methylation of phenols |

Transition Metal Catalysis for Cross-Coupling Reactions Leading to Precursors

Transition metal-catalyzed cross-coupling reactions are fundamental in creating the carbon-carbon and carbon-heteroatom bonds necessary to build the precursors for this compound. Palladium and nickel-based catalysts are particularly prominent in these transformations. Reactions such as the Suzuki-Miyaura coupling can be used to assemble complex aryl structures that can later be converted to the target aldehyde.

For instance, a plausible synthetic route could involve the coupling of a boronic acid derivative with an appropriately substituted aryl halide. While direct synthesis information is sparse, related methodologies for substituted benzaldehydes provide a clear blueprint. One approach involves a one-pot, two-step procedure where a Weinreb amide precursor is reduced to a stable aluminum hemiaminal intermediate. This intermediate, which protects the latent aldehyde, can then undergo a palladium-catalyzed cross-coupling reaction with an organometallic reagent. This strategy is versatile and allows for the synthesis of various substituted benzaldehydes.

Another key strategy is the deformylative cross-coupling of aldehydes with organoboron reagents, catalyzed by nickel. This unconventional Suzuki-type reaction allows aldehydes to be used as coupling partners under base-free conditions, showing high reactivity and excellent functional group tolerance. Such methods highlight the power of transition metal catalysis to construct the core structure of complex molecules like this compound from simpler precursors.

| Reaction Type | Catalyst System | Coupling Partners | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos | Aryl Halide + Arylboronic Acid | Forms C-C bonds to build complex aryl precursors. |

| One-Pot Reduction/Coupling | Pd₂(dba)₃ / P(t-Bu)₃ | Weinreb Amide + Organolithium Reagent | Protects aldehyde functionality during coupling. |

| Deformylative Coupling | Ni(cod)₂ / PCy₃ | Aldehyde + Organoboron Reagent | Base-free conditions with high functional group tolerance. |

Lewis Acid and Brønsted Acid Catalyzed Transformations

The introduction of the bromine atom onto the aromatic ring is a critical step, typically achieved through electrophilic aromatic substitution. The regioselectivity of this bromination is directed by the existing fluoro and methoxy substituents. Both Lewis and Brønsted acids play a vital role in catalyzing such transformations.

Lewis Acid Catalysis: Lewis acids, such as iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂), are essential for the bromination of less reactive or moderately activated aromatic rings. wikipedia.org The catalyst functions by polarizing the bromine molecule (Br₂), creating a more potent electrophile (Br⁺). khanacademy.org This highly electrophilic species is then attacked by the electron-rich benzene (B151609) ring of a precursor like 3-fluoro-4-methoxybenzene. The mechanism proceeds through a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the brominated product. libretexts.org

Mechanism of Lewis Acid-Catalyzed Bromination:

Activation: The Lewis acid (e.g., FeBr₃) reacts with Br₂ to form a highly electrophilic complex [FeBr₄]⁻Br⁺.

Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine, breaking the aromaticity and forming the arenium ion intermediate.

Deprotonation: A weak base, typically the [FeBr₄]⁻ complex, removes the proton from the carbon bearing the bromine, restoring the aromatic ring and regenerating the catalyst. lumenlearning.com

Brønsted Acid Catalysis: Brønsted acids can also catalyze halogenation, particularly when using N-halosuccinimides (NXS) as the halogen source. nih.gov Brønsted-acidic ionic liquids, for example, have been shown to act as both solvent and catalyst for the efficient halogenation of activated aromatic compounds. nih.gov In the context of synthesizing this compound, a Brønsted acid could be used to protonate N-bromosuccinimide (NBS), increasing the electrophilicity of the bromine atom and facilitating its attack on an activated precursor ring. This approach is often milder than using elemental bromine and a strong Lewis acid. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly being applied to the synthesis of fine chemicals.

Solvent-Free Reaction Conditions and Sustainable Methodologies (e.g., bromination of 4-methoxybenzaldehyde (B44291) using ionic liquids)

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. This has led to the development of solvent-free reaction conditions and the use of more benign alternative media, such as ionic liquids.

Solvent-Free Bromination: Solvent-free bromination of aromatic compounds can be achieved using solid reagents and promoting the reaction with thermal energy or microwave irradiation. acgpubs.org For example, various organic substrates have been successfully brominated using quaternary ammonium (B1175870) tribromides under solvent-free conditions, offering advantages such as simple procedures, short reaction times, and high yields. acgpubs.org This method avoids the environmental pollution associated with traditional solvents.

Ionic Liquids in Bromination: Ionic liquids (ILs) are salts with low melting points that can act as non-volatile, recyclable solvents. Their use in electrophilic aromatic bromination has been shown to enhance reaction rates and improve regioselectivity. The combination of N-bromosuccinimide (NBS) and an ionic liquid like 1,3-di-n-butylimidazolium tetrafluoroborate (B81430) ([bbim]BF₄) allows for the rapid and regioselective monobromination of activated aromatic substrates at room temperature without a separate catalyst. researchgate.net The ionic liquid can facilitate the reaction and can often be recycled, reducing waste. researchgate.net

| Methodology | Reagents | Conditions | Green Chemistry Advantage |

|---|---|---|---|

| Conventional | Br₂ / Lewis Acid (e.g., FeBr₃) | Organic Solvent (e.g., CCl₄, CH₂Cl₂) | Low |

| Solvent-Free (Microwave) | Quaternary Ammonium Tribromide | No solvent, Microwave irradiation | Eliminates solvent waste, reduces reaction time. acgpubs.org |

| Ionic Liquid | NBS | Ionic Liquid (e.g., [bbim]BF₄) | Replaces volatile organic solvents, potential for catalyst/solvent recycling. researchgate.net |

Utilization of Environmentally Benign Catalysts (e.g., zinc bromide in bromination)

The selection of the catalyst is another critical aspect of green synthesis. Replacing highly reactive and often hazardous Lewis acids like AlCl₃ with more environmentally benign alternatives is a significant goal.

Zinc halides, such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), are considered milder and less hazardous Lewis acids that can effectively catalyze electrophilic aromatic halogenations. wikipedia.org Zinc bromide, in combination with an oxidant like lead tetraacetate, can serve as a practical and safe source of electrophilic bromine for the bromination of various organic compounds. researchgate.net While this specific system still generates waste from the oxidant, the use of zinc salts represents a step toward safer catalytic processes compared to more corrosive and water-sensitive catalysts. Furthermore, zinc salts are often more tolerant of a wider range of functional groups, potentially reducing the need for protecting group strategies and thus shortening synthetic routes.

Mechanistic Investigations and Reactivity Profiles of 3 Bromo 5 Fluoro 4 Methoxybenzaldehyde

Transformations at the Aldehyde Moiety of 3-Bromo-5-fluoro-4-methoxybenzaldehyde

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidative Conversions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-5-fluoro-4-methoxybenzoic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO₄) in a basic or neutral medium being a classic and effective choice. The reaction proceeds through the formation of a hydrated aldehyde intermediate, which is then oxidized to the carboxylate, followed by acidification to yield the final carboxylic acid.

| Oxidizing Agent | Solvent | Temperature | Typical Yield |

| Potassium Permanganate (KMnO₄) | Water/Acetone | Reflux | High |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to RT | Good to High |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous Ammonia | Room Temperature | High (often for qualitative analysis) |

| Sodium Chlorite (NaClO₂) | t-BuOH/Water | Room Temperature | High |

This table presents typical conditions for the oxidation of benzaldehydes and is expected to be applicable to this compound based on general organic chemistry principles.

Reductive Pathways to Alcohols and Amines

The aldehyde can be reduced to a primary alcohol, (3-Bromo-5-fluoro-4-methoxyphenyl)methanol, using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for this transformation, selectively reducing the aldehyde in the presence of other functional groups. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Furthermore, the aldehyde can be converted to an amine through a process known as reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine (primary or secondary), which is then reduced in situ to the corresponding amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion over the starting aldehyde. myskinrecipes.comwalisongo.ac.id

| Reaction | Reagent(s) | Solvent | Product |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (3-Bromo-5-fluoro-4-methoxyphenyl)methanol |

| Reductive Amination | Primary Amine (R-NH₂), NaBH₃CN or NaBH(OAc)₃ | Methanol or Dichloromethane | N-alkyl-(3-bromo-5-fluoro-4-methoxybenzyl)amine |

This table outlines common synthetic routes for the reduction of benzaldehydes and is expected to be applicable to this compound.

Condensation and Nucleophilic Addition Reactions of the Carbonyl Group

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to a range of addition and condensation products.

Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with active methylene (B1212753) compounds, such as malonic acid derivatives or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. nih.gov This reaction leads to the formation of a new carbon-carbon double bond, yielding substituted styrenes.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.orglibretexts.org this compound can react with a phosphorus ylide (a Wittig reagent) to produce a substituted styrene (B11656) derivative. The geometry of the resulting alkene is influenced by the nature of the ylide used. libretexts.org

| Reaction | Reagent(s) | Catalyst/Base | Product Type |

| Knoevenagel Condensation | Ethyl Cyanoacetate | Piperidine | Substituted Cinnamonitrile |

| Wittig Reaction | Triphenylphosphonium Ylide | Strong Base (e.g., n-BuLi) | Substituted Styrene |

This table illustrates representative condensation and nucleophilic addition reactions applicable to benzaldehydes.

Aromatic Substitution Reactions of this compound

The benzene (B151609) ring of this compound is substituted with two halogen atoms (Br and F), a methoxy (B1213986) group (-OCH₃), and an aldehyde group (-CHO). These substituents exert significant electronic and steric effects that influence the feasibility and regioselectivity of both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is generally favored on aromatic rings that are electron-deficient, typically due to the presence of strong electron-withdrawing groups. In this compound, the aldehyde group is a moderately deactivating, electron-withdrawing group. The fluorine and bromine atoms also exert an inductive electron-withdrawing effect.

The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. stackexchange.com This is because the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. stackexchange.com Therefore, the fluorine atom at the C5 position is expected to be more susceptible to nucleophilic attack than the bromine atom at the C3 position.

The methoxy group at the C4 position is an electron-donating group through resonance, which would generally disfavor SNAr. However, the cumulative electron-withdrawing effects of the aldehyde, bromo, and fluoro groups may still render the ring sufficiently electron-poor to undergo SNAr under forcing conditions with strong nucleophiles. The substitution would be expected to occur preferentially at the carbon bearing the fluorine atom.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is favored on electron-rich aromatic rings. The substituents on the ring of this compound have competing effects on the ring's reactivity and the directing of incoming electrophiles.

Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Bromo (-Br) and Fluoro (-F) groups: Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate.

Aldehyde group (-CHO): This is a moderately deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance.

Considering the directing effects of these substituents, the methoxy group at C4 is the most powerful activating and directing group. It strongly directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (which is occupied by the aldehyde group). The bromo and fluoro groups at C3 and C5, respectively, also direct ortho and para to themselves. The aldehyde group at C1 directs to its meta positions (C3 and C5).

The position most activated towards electrophilic attack would be the one that is ortho or para to the strongly activating methoxy group and not strongly deactivated. The positions ortho to the methoxy group are C3 and C5, which are already substituted. The position para to the methoxy group is C1, also substituted. Therefore, further electrophilic substitution on this highly substituted ring would be challenging and likely require harsh reaction conditions.

If a reaction were to occur, the most likely position for substitution would be the remaining unsubstituted carbon, C2 or C6. The directing effects can be summarized as follows:

Position C2: This position is ortho to the aldehyde group (meta-directing), meta to the fluoro group (ortho-, para-directing), and para to the bromo group (ortho-, para-directing).

Position C6: This position is ortho to the aldehyde group (meta-directing), meta to the bromo group (ortho-, para-directing), and para to the fluoro group (ortho-, para-directing).

Cross-Coupling and Organometallic Reactions Involving Halogenated Positions of this compound

The chemical reactivity of this compound is significantly influenced by its halogen substituents, which serve as key reactive sites for various cross-coupling and organometallic reactions. The presence of both a bromine and a fluorine atom on the aromatic ring offers differential reactivity, enabling selective functionalization. The carbon-bromine (C-Br) bond is considerably more susceptible to oxidative addition by transition metal catalysts, such as palladium complexes, than the more robust carbon-fluorine (C-F) bond. This disparity in reactivity allows for selective transformations at the bromine-substituted position.

Several palladium-catalyzed cross-coupling reactions are instrumental in modifying the 3-bromo position of the molecule. These reactions are foundational in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would be expected to proceed selectively at the C-Br bond. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org The choice of ligands for the palladium catalyst is crucial and can influence reaction efficiency, particularly with sterically hindered or electronically challenging substrates. rsc.org

Stille Coupling: The Stille reaction provides another avenue for carbon-carbon bond formation, utilizing an organotin reagent as the coupling partner. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, this reaction is catalyzed by palladium and would selectively target the C-Br bond of this compound. wikipedia.org While effective, the toxicity of organotin compounds is a notable drawback of this method. organic-chemistry.org

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process involves the oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.orglibretexts.org

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. This palladium-catalyzed reaction, often with a copper(I) co-catalyst, couples the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This method is highly efficient for creating arylalkynes.

The table below summarizes typical conditions for these cross-coupling reactions, extrapolated from studies on analogous substituted aryl bromides.

| Reaction | Coupling Partner | Typical Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O |

| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | - (or with additives like CuI) | Toluene, THF, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, Piperidine | THF, DMF |

Impact of Substituent Electronic and Steric Effects on Reaction Outcomes

The outcome and rate of cross-coupling and organometallic reactions at the halogenated positions of this compound are profoundly influenced by the electronic and steric properties of the substituents on the aromatic ring: the formyl (-CHO), methoxy (-OCH₃), and fluoro (-F) groups.

Electronic Effects:

The electronic nature of the substituents modulates the electron density of the aromatic ring and, consequently, the reactivity of the C-Br bond towards oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. rsc.org

Formyl Group (-CHO): The aldehyde group is a strong electron-withdrawing group through both inductive and resonance effects. Positioned para to the bromine atom, it significantly decreases the electron density at the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Electron-withdrawing groups generally accelerate the rate of such reactions. researchgate.net

Methoxy Group (-OCH₃): The methoxy group, situated meta to the bromine, exhibits a dual electronic effect. It is inductively electron-withdrawing due to the high electronegativity of the oxygen atom. However, it is also capable of a positive resonance effect (electron-donating) by delocalizing one of its lone pairs into the aromatic ring. oneclass.comyoutube.com In the meta position, the resonance effect is minimized, and the inductive electron-withdrawing effect predominates, which can contribute to the activation of the C-Br bond towards oxidative addition.

Fluoro Group (-F): The fluorine atom, also meta to the bromine, is highly electronegative and exerts a strong electron-withdrawing inductive effect. lumenlearning.com Like the methoxy group, it has lone pairs that can participate in resonance, but its inductive effect is much more significant. This strong inductive withdrawal further enhances the electrophilicity of the C-Br bond, promoting the oxidative addition step.

The combined electron-withdrawing nature of the formyl, methoxy, and fluoro groups renders the C-Br bond in this compound particularly reactive in cross-coupling reactions. The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of these groups on the reactivity of the aromatic ring. wikipedia.orgscience.govlibretexts.org

| Substituent | Position Relative to C-Br | Hammett Constant (σ_meta / σ_para) | Electronic Effect |

|---|---|---|---|

| -CHO | para | σ_para = +0.42 | Strongly electron-withdrawing |

| -OCH₃ | meta | σ_meta = +0.12 | Weakly electron-withdrawing (inductive > resonance) |

| -F | meta | σ_meta = +0.34 | Strongly electron-withdrawing (inductive) |

Steric Effects:

Steric hindrance can play a significant role in determining the feasibility and efficiency of cross-coupling reactions, particularly by affecting the approach of the bulky catalyst-ligand complex to the reaction site. rsc.orgrsc.org

In this compound, the bromine atom is flanked by a methoxy group and a fluorine atom. While fluorine is a relatively small atom, the methoxy group can exert some steric hindrance. However, this level of ortho-substitution is generally well-tolerated in many modern cross-coupling reactions, especially with the use of bulky, electron-rich phosphine (B1218219) ligands (like Buchwald-type ligands) that can facilitate the oxidative addition and subsequent steps of the catalytic cycle. rsc.org The steric effects of ortho-substituents can sometimes be overcome by optimizing reaction conditions, such as temperature and the choice of catalyst system. beilstein-journals.org For instance, in some Suzuki-Miyaura couplings, ortho-substituents can be challenging, but specialized ligands have been developed to address this issue. researchgate.net

Advanced Applications of 3 Bromo 5 Fluoro 4 Methoxybenzaldehyde As a Key Synthetic Intermediate

Utilization in the Construction of Complex Organic Architectures

The strategic placement of reactive sites on the benzene (B151609) ring of 3-bromo-5-fluoro-4-methoxybenzaldehyde makes it an ideal precursor for the synthesis of intricate organic molecules. The aldehyde group serves as a versatile handle for carbon-carbon bond formation and functional group interconversions, while the bromo and fluoro atoms provide opportunities for cross-coupling reactions and introduce unique electronic properties to the target molecules.

While specific studies detailing the use of this compound in Mukaiyama aldol (B89426) reactions are not extensively documented, the reaction is a cornerstone of asymmetric synthesis for the formation of β-hydroxy carbonyl compounds. The electrophilicity of the aldehyde is a key factor in this reaction. Benzaldehydes bearing electron-withdrawing groups are known to be excellent substrates for Mukaiyama-type aldol reactions. beilstein-journals.orgnih.govwikipedia.orgchempedia.inforsc.org The presence of the bromo and fluoro substituents in this compound would enhance the electrophilic character of the carbonyl carbon, making it a highly suitable candidate for such transformations.

The general mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction involves the activation of the aldehyde, followed by the nucleophilic attack of a silyl (B83357) enol ether. The choice of chiral Lewis acid or catalyst is crucial for controlling the stereochemical outcome of the reaction, leading to the enantioselective synthesis of aldol adducts. These adducts are pivotal intermediates in the synthesis of a wide array of complex natural products and pharmaceuticals. nih.govrsc.org

Table 1: Examples of Mukaiyama Aldol Reactions with Substituted Benzaldehydes

| Aldehyde Substrate | Silyl Enol Ether | Catalyst/Conditions | Product Type | Reference |

| p-Nitrobenzaldehyde | Silyl enol ether of cyclohexanone | TiCl₄ | β-hydroxyketone | wikipedia.org |

| Substituted benzaldehydes | Octyl pentafluoro-λ⁶-sulfanylacetate | Silicon-mediated | syn-α-SF₅-β-hydroxyalkanoic acid esters | beilstein-journals.org |

| Benzaldehyde (B42025) | Silyl enol ether of acetophenone | Yb(OTf)₃ in water/THF | β-hydroxyketone | chempedia.info |

The data in the table illustrates the versatility of the Mukaiyama aldol reaction with various substituted benzaldehydes, suggesting that this compound would be a promising substrate for generating chiral building blocks.

Substituted benzaldehydes are fundamental starting materials for the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. The aldehyde functionality readily participates in condensation reactions with various nucleophiles to construct rings containing nitrogen, oxygen, and sulfur.

While direct synthesis of fluorobenzothiazoles from this compound is not explicitly detailed in the available literature, the general synthetic routes to benzothiazoles often involve the reaction of an aminothiophenol with an aldehyde. The fluorine substituent on the benzaldehyde could be incorporated into the final benzothiazole (B30560) structure, imparting unique properties.

Furthermore, substituted benzaldehydes are key precursors for a multitude of other heterocyclic systems. For instance, they react with aminoalkynes to form various nitrogen-containing heterocycles and are used in multicomponent reactions to generate complex scaffolds in a single step. rsc.orgnih.govnih.govacs.orgresearchgate.net The presence of the bromo, fluoro, and methoxy (B1213986) groups on this compound provides multiple points for further diversification of the resulting heterocyclic structures.

Substituted benzaldehydes are indispensable building blocks in the total synthesis of complex natural products. Their ability to participate in a wide range of carbon-carbon bond-forming reactions makes them ideal starting points for constructing intricate molecular frameworks.

A pertinent example is the total synthesis of the macrocyclic diarylheptanoid, engelhardione. While the synthesis itself led to a structural revision of the natural product to pterocarine, it highlights the utility of substituted benzaldehyde analogs. In this synthesis, a related compound, 3-hydroxy-4-methoxybenzaldehyde, was utilized as a key starting material. The synthesis involved a series of reactions including protection of the hydroxyl group, followed by aldol condensations to build the diarylheptanoid backbone. nih.govsemanticscholar.orgnih.gov

The structural similarity of this compound to the starting material used in the engelhardione synthesis suggests its potential as a valuable precursor for creating novel analogs of this and other diarylheptanoids. The bromo and fluoro substituents could be leveraged for late-stage modifications or to modulate the biological activity of the final products.

Intermediate in the Development of Potential Pharmaceutical and Agrochemical Agents

The incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. google.comnih.govchemicalbull.comgoogle.comsprchemical.commdpi.comgoogle.comresearchgate.netmdpi.comnih.gov this compound, with its bromine and fluorine substituents, is therefore a prime candidate as an intermediate for the synthesis of novel pharmaceutical and agrochemical agents.

Substituted benzaldehydes are known to be precursors for a variety of therapeutic agents. google.comnih.govgoogle.comsprchemical.commdpi.comnih.gov For instance, they are used in the synthesis of compounds with potential applications in treating inflammatory conditions and as allosteric modulators of hemoglobin. google.comnih.gov Benzaldehyde derivatives have also been investigated for their antimicrobial and antiaflatoxigenic activities. mdpi.comresearchgate.netmdpi.com

In the agrochemical sector, halogenated aromatic compounds are prevalent. chemicalbull.comgoogle.comresearchgate.net Benzaldehyde and its derivatives have been explored as plant growth regulators and for their insecticidal and antimicrobial properties. chemicalbull.comgoogle.comresearchgate.netresearchgate.net The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.

Synthesis of Novel Functional Materials and Organic Electronic Precursors

Aromatic aldehydes and their derivatives are increasingly being explored as building blocks for functional organic materials. The aldehyde group provides a reactive site for polymerization and for the introduction of various functionalities that can tune the electronic and optical properties of the resulting materials. Halogenated organic compounds are of particular interest in the field of organic semiconductors. researchgate.net

While the direct application of this compound in this area is not yet established, its structural features suggest potential. The presence of fluorine can lower the energy levels of molecular orbitals, which is beneficial for electron transport in n-type organic semiconductors. researchgate.net The bromo substituent can be used for further functionalization via cross-coupling reactions to extend the conjugation of the system, a key factor in designing materials for organic electronics. Furthermore, benzaldehyde derivatives are being investigated for the functionalization of polymers with fluorescent moieties, indicating a potential avenue for the application of this compound. scielo.br

Design and Synthesis of Chemically Diverse Compound Libraries Employing this compound

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation of large numbers of diverse compounds for high-throughput screening. acs.orgnih.govacs.org Substituted benzaldehydes are excellent scaffolds for the construction of such compound libraries due to the versatility of the aldehyde group.

This compound offers multiple points of diversification, making it an ideal starting material for combinatorial synthesis. The aldehyde can undergo a wide range of reactions, including reductive amination, Wittig reactions, and various condensation reactions, to introduce a diverse set of substituents. The bromo group is a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups.

Table 2: Potential Reactions for Library Synthesis using this compound

| Reaction Type | Reagents | Functional Group Transformation |

| Reductive Amination | Primary/Secondary Amines, Reducing Agent | Aldehyde to Amine |

| Wittig Reaction | Phosphonium Ylides | Aldehyde to Alkene |

| Suzuki Coupling | Boronic Acids/Esters, Pd catalyst | Bromo to Aryl/Vinyl |

| Heck Coupling | Alkenes, Pd catalyst | Bromo to Alkene |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | Bromo to Alkyne |

The combination of these reactions on the this compound core can rapidly generate a large and structurally diverse library of compounds, which can then be screened for biological activity or desirable material properties.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment of 3 Bromo 5 Fluoro 4 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy

In the proton NMR spectrum of 3-bromo-5-fluoro-4-methoxybenzaldehyde, distinct signals are expected for the aldehydic proton, the aromatic protons, and the methoxy (B1213986) protons. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. numberanalytics.com The methoxy group protons would also present as a singlet, expected around 3.8 to 4.0 ppm. The two aromatic protons would appear as doublets due to coupling with the fluorine atom. Their exact chemical shifts would be influenced by the electronic effects of the bromo, fluoro, and methoxy substituents.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aldehydic H | ~9.8 | s (singlet) | N/A |

| Aromatic H-2 | ~7.6 | d (doublet) | ~2-3 (⁴J H-F) |

| Aromatic H-6 | ~7.4 | d (doublet) | ~4-5 (³J H-F) |

| Methoxy H | ~3.9 | s (singlet) | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of 190-200 ppm. numberanalytics.com The aromatic carbons will appear between 110 and 160 ppm, with their specific shifts influenced by the attached substituents and their positions relative to each other. The methoxy carbon will resonate at approximately 55-65 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~190 |

| C-4 (ipso to OCH₃) | ~158 (doublet, J C-F) |

| C-5 (ipso to F) | ~155 (doublet, ¹J C-F) |

| C-1 (ipso to CHO) | ~132 |

| C-2 | ~128 (doublet, J C-F) |

| C-6 | ~115 (doublet, J C-F) |

| C-3 (ipso to Br) | ~110 |

| OCH₃ | ~56 |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the other substituents on the aromatic ring. This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde is anticipated around 1705 cm⁻¹. libretexts.org The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub The C-O stretching of the methoxy group should appear in the region of 1250-1000 cm⁻¹. The C-Br and C-F stretching vibrations are expected in the fingerprint region, typically below 1000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |

| Aldehydic C-H Stretch | ~2850, ~2750 | Weak |

| C=O Stretch (Aldehyde) | ~1705 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium |

| C-O Stretch (Methoxy) | ~1250 | Strong |

| C-F Stretch | ~1200-1000 | Strong |

| C-Br Stretch | ~680-515 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₈H₆BrFO₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable benzoyl cation [M-H]⁺, and the loss of the entire formyl group (-CHO) to give a [M-CHO]⁺ fragment. miamioh.edu Further fragmentation of the aromatic ring would also be observed.

Predicted HRMS Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ (with ⁷⁹Br) | ~231.95 | Molecular Ion |

| [M]⁺ (with ⁸¹Br) | ~233.95 | Molecular Ion Isotope |

| [M-H]⁺ | ~230.94 / 232.94 | Loss of H radical |

| [M-CHO]⁺ | ~202.96 / 204.96 | Loss of formyl radical |

| [M-CHO-CH₃]⁺ | ~187.95 / 189.95 | Loss of formyl and methyl radicals |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.comuq.edu.au This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no reported crystal structure for this compound in the Cambridge Structural Database. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would reveal the planarity of the benzene (B151609) ring, the conformation of the methoxy and aldehyde groups relative to the ring, and how the molecules pack in the crystal lattice, likely influenced by dipole-dipole interactions and potential halogen bonding.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. scitusacademics.com These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

This compound is an achiral molecule as it possesses a plane of symmetry and therefore does not have any enantiomers. Consequently, it will not exhibit a signal in chiroptical spectroscopy. This technique would, however, be essential for determining the enantiomeric purity of any chiral derivatives that might be synthesized from this compound. No information on chiral derivatives of this compound was found in the conducted research.

Computational and Theoretical Chemistry Studies on 3 Bromo 5 Fluoro 4 Methoxybenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 3-Bromo-5-fluoro-4-methoxybenzaldehyde. These calculations can determine the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

The electronic properties are largely governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the methoxy (B1213986) group, which are electron-rich regions. In contrast, the LUMO is likely centered on the carbonyl group and the aromatic ring, particularly the carbon atoms susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 D | Measures the polarity of the molecule |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

Note: The values in this table are hypothetical and represent typical results obtained from DFT calculations for similar molecules.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. For this compound, the MEP would show negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehydic proton.

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling techniques are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For this compound, a key aspect of its conformational analysis is the orientation of the aldehyde and methoxy groups relative to the benzene ring.

The rotation around the single bond connecting the carbonyl group to the aromatic ring is a primary focus. Computational studies on substituted benzaldehydes have shown that the planar conformation, where the aldehyde group lies in the same plane as the benzene ring, is generally the most stable due to favorable conjugation between the pi systems. researchgate.net

Similarly, the orientation of the methoxy group is also of interest. The methyl group can be positioned either syn or anti with respect to the adjacent fluorine atom. A potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle of the methoxy group, can identify the most stable arrangement.

Table 2: Predicted Geometrical Parameters for the Most Stable Conformer

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-C(aldehyde) | 1.48 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | C(ring)-C(ring)-C(aldehyde) | 121° |

Note: These values are illustrative and based on typical geometries of related substituted benzaldehydes.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. These calculated frequencies can then be compared with experimental data to aid in the assignment of spectral peaks. For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group (predicted around 1700 cm⁻¹), C-H stretching of the aromatic ring and aldehyde group, and vibrations associated with the C-Br, C-F, and C-O bonds.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation.

UV-Vis spectra are related to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. For this compound, electronic transitions would likely involve π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group.

Table 3: Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1705 cm⁻¹ |

| ¹H NMR | Aldehyde Proton (CHO) | ~9.8 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 ppm |

Note: These are representative values expected for a molecule with this structure.

Elucidation of Reaction Mechanisms via Transition State Theory

Computational methods are essential for investigating the mechanisms of chemical reactions. Transition State Theory (TST) is a fundamental concept in this area, providing a framework for understanding reaction rates. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and the high-energy transition state that connects them.

For this compound, a reaction of interest could be its oxidation to the corresponding carboxylic acid or its reduction to an alcohol. Computational studies could model the approach of a reactant, the breaking and forming of bonds, and the structure and energy of the transition state. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.

These calculations can also shed light on the regioselectivity of reactions, such as electrophilic aromatic substitution, by modeling the stability of the intermediate carbocations (sigma complexes) formed during the reaction.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a group of molecules and a particular physical, chemical, or biological property. acs.org These models are often used to predict the properties of new or untested compounds.

In a QSPR study involving this compound, this compound would be part of a larger dataset of substituted benzaldehydes. unicamp.br For each molecule in the set, a variety of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, dipole moment).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates these descriptors to an experimentally measured property, such as boiling point, solubility, or a specific type of chemical reactivity. Once a statistically valid model is developed, it can be used to predict the property for this compound based on its calculated descriptors.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Carboxylic acid |

| Alcohol |

Biocatalytic Transformations and Environmental Fate of Halogenated Methoxybenzaldehydes

Enzymatic Biotransformations of 3-Bromo-5-fluoro-4-methoxybenzaldehyde Analogs (e.g., by white rot fungi)

White-rot fungi, known for their robust lignin-degrading enzymatic systems, have demonstrated the ability to transform various aromatic compounds, including halogenated methoxybenzaldehydes. mdpi.comkoreascience.kr Research on the white-rot fungus Bjerkandera adusta has provided specific insights into the biotransformation of structural analogs of this compound.

In a study investigating the metabolism of halogenated compounds, Bjerkandera adusta was shown to biotransform fluoro- and bromo-substituted 4-methoxybenzaldehydes. nih.govresearchgate.net When these precursor compounds were introduced into the fungal culture, the organism was capable of introducing a chlorine atom onto the aromatic ring. Specifically, the experiments yielded chloro-3-fluoro-4-methoxy-benzaldehyde and chloro-3-bromo-4-methoxybenzaldehyde from their respective fluoro- and bromo-labeled 4-methoxybenzaldehyde (B44291) substrates. nih.govresearchgate.net This transformation indicates an enzymatic halogenation capability, where the fungus actively modifies the substituted benzaldehyde (B42025) ring.

The production of these secondary metabolites was observed to commence after approximately six days of culture growth, reaching maximum concentrations between 15 and 20 days. nih.govresearchgate.net This metabolic activity was linked to the consumption of glucose in the medium, ceasing shortly after the primary carbon source was depleted. nih.govresearchgate.net

The following table summarizes the observed biotransformations of 4-methoxybenzaldehyde analogs by Bjerkandera adusta.

| Substrate (Analog) | Product |

| Fluoro-4-methoxybenzaldehyde | Chloro-3-fluoro-4-methoxybenzaldehyde |

| Bromo-4-methoxybenzaldehyde | Chloro-3-bromo-4-methoxybenzaldehyde |

This interactive table is based on data from studies on Bjerkandera adusta. nih.govresearchgate.net

Investigations into Halogenation and Dehalogenation Mechanisms in Biological Systems

The transformation of halogenated aromatic compounds in biological systems is governed by a diverse array of enzymatic mechanisms. nih.gov These processes can involve both the addition (halogenation) and removal (dehalogenation) of halogen substituents, which are critical steps in the metabolism and detoxification of these molecules. bohrium.comnih.gov

Halogenation Mechanisms: The study of Bjerkandera adusta provides direct evidence for a biological halogenation mechanism acting on 4-methoxybenzaldehyde intermediates. nih.govresearchgate.net The observation that halogenation occurred specifically at the meta position relative to the methoxy (B1213986) group suggests a regioselective enzymatic attack on the aromatic ring. nih.govresearchgate.net Dichlorinated products were not observed, indicating a controlled, single halogenation event under the experimental conditions. nih.govresearchgate.net Enzymes such as haloperoxidases are known to catalyze such electrophilic halogenation reactions on electron-rich aromatic substrates. nih.gov

Dehalogenation Mechanisms: Microbial degradation of halogenated aromatic compounds often involves a critical dehalogenation step to reduce their toxicity and facilitate further breakdown. bohrium.comnih.gov Several enzymatic strategies for cleaving the carbon-halogen bond have been identified in various microorganisms. nih.gov These mechanisms can be broadly categorized as:

Reductive Dehalogenation: This process involves the replacement of a halogen substituent with a hydrogen atom. It can be mediated by specific dehalogenases or by cofactors like porphyrins and corrins. nih.gov

Oxygenolytic Dehalogenation: Monooxygenases and dioxygenases can incorporate oxygen atoms into the aromatic ring, leading to the formation of an unstable intermediate that subsequently eliminates the halide ion. bohrium.comnih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen with a hydroxyl group from water. nih.gov

The specific dehalogenation pathway employed by a microorganism depends on the structure of the halogenated compound and the metabolic capabilities of the organism. nih.gov

Research on Biodegradation Pathways of Related Halogenated Aromatic Aldehydes

The complete biodegradation of halogenated aromatic aldehydes to simpler cellular metabolites is a multi-step process. nih.govresearchgate.net While specific pathways for this compound are not detailed in the literature, the degradation of other halogenated aromatics provides a general framework for its potential environmental fate. mdpi.com

The aerobic biodegradation of halogenated aromatic compounds can generally be divided into three main stages:

Upper Pathway: Initial enzymatic reactions modify the substituents on the aromatic ring. For an aldehyde like this compound, this could involve oxidation of the aldehyde group to a carboxylic acid.

Middle Pathway: This stage typically involves the critical dehalogenation step, as described in the previous section, and the cleavage of the aromatic ring. bohrium.comnih.gov Ring-cleavage is often accomplished by dioxygenase enzymes, which introduce two hydroxyl groups onto the ring, making it susceptible to cleavage.

Lower Pathway: The intermediates from the ring-cleavage are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to the production of carbon dioxide, water, and biomass. bohrium.comnih.gov

The persistence of halogenated aromatic compounds in the environment is often due to the stability of the carbon-halogen bond, making the dehalogenation step a significant bottleneck in their biodegradation. bohrium.com Microorganisms that have evolved the enzymatic machinery to overcome this barrier play a crucial role in the natural attenuation of these compounds. nih.govnih.gov

Future Research Directions and Emerging Opportunities for 3 Bromo 5 Fluoro 4 Methoxybenzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to 3-Bromo-5-fluoro-4-methoxybenzaldehyde and related structures, while effective, present opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research will likely focus on the principles of green chemistry to develop more sustainable pathways.

One promising avenue is the exploration of catalytic methods for the selective halogenation and methoxylation of precursor molecules. This would move away from stoichiometric reagents, reducing waste and improving atom economy. For instance, the development of novel catalysts for the direct ortho-bromination and ortho-fluorination of substituted phenols could provide a more streamlined approach. Furthermore, research into greener alternatives for existing reactions is crucial. A patented method for the synthesis of the related compound 3-bromo-4-fluorobenzaldehyde (B1265969) utilizes sodium bromide and sodium hypochlorite, avoiding the use of more hazardous elemental bromine or chlorine, and is described as a green and environmentally friendly process. google.com This type of approach could be adapted for the synthesis of this compound.

The synthesis of the closely related precursor, 3-bromo-5-fluoro-4-hydroxybenzaldehyde (B169379), has been achieved from 2-Bromo-6-fluoro-4-methylphenol. chemicalbook.com Subsequent methylation would yield the target compound. Optimizing this two-step process by developing a one-pot procedure would significantly enhance efficiency.

Future research should also focus on quantifying the environmental impact of synthetic routes using green chemistry metrics. researchgate.netrsc.org Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor can be used to compare different synthetic strategies and identify the most sustainable options.

Exploration of Novel Reactivity and Cascade Transformations

The unique substitution pattern of this compound provides a rich landscape for the exploration of novel reactivity. The interplay between the electron-withdrawing halogens and the electron-donating methoxy (B1213986) group can be exploited to control the regioselectivity of further transformations.

Future research is expected to delve into multi-component reactions (MCRs) where this compound can serve as a key starting material. taylorandfrancis.comfrontiersin.orgnih.gov MCRs offer a powerful tool for the rapid construction of molecular complexity from simple precursors in a single step, aligning with the principles of efficiency and sustainability. The aldehyde functionality can participate in a wide range of MCRs, such as the Ugi and Passerini reactions, to generate diverse libraries of complex molecules for biological screening.

Furthermore, the development of cascade or tandem reactions initiated by this compound is a promising area of investigation. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, can significantly shorten synthetic sequences and reduce waste. For example, a reaction sequence could be envisioned where the aldehyde is first transformed, followed by a cross-coupling reaction at the bromine-substituted position.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. chemrxiv.orgbeilstein-journals.org The synthesis and derivatization of this compound are well-suited for these modern technologies.

Flow chemistry, with its superior heat and mass transfer, can enable reactions to be performed under conditions that are difficult or unsafe to achieve in batch reactors. beilstein-journals.org For example, hazardous halogenation reactions could be performed more safely in a closed-loop flow system. chemrxiv.orgmyskinrecipes.com The development of microreactor technology for the synthesis of functionalized aromatic aldehydes will likely see increased attention. beilstein-journals.org

Automated synthesis platforms can be employed for the high-throughput synthesis and screening of derivatives of this compound. chemrxiv.orgchemrxiv.org By combining robotic liquid handlers with automated purification and analysis, large libraries of compounds can be rapidly synthesized and evaluated for their biological activity or material properties. This approach is particularly valuable in the early stages of drug discovery and materials development.

Advanced Applications in Interdisciplinary Fields

The unique structural features of this compound make it an attractive scaffold for the development of novel molecules with applications in a variety of interdisciplinary fields. Its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals is already recognized. myskinrecipes.com

In medicinal chemistry , this compound is a valuable building block for the synthesis of kinase inhibitors. ed.ac.uknih.gov The substituted phenyl ring can be incorporated into scaffolds that target the ATP-binding site of various kinases, which are important targets in cancer therapy. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of drug-like properties. For instance, novel bromo-pyrimidine analogues have been investigated as tyrosine kinase inhibitors. arabjchem.org

In materials science , the incorporation of this compound into organic electronic materials is an area ripe for exploration. The electronic properties of the aromatic ring, modulated by the halogen and methoxy substituents, could be harnessed in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The potential for post-synthetic modification via the bromine atom allows for the fine-tuning of material properties.

Furthermore, this compound can serve as a precursor to novel agrochemicals . The presence of halogen atoms in agrochemical molecules is often associated with enhanced biological activity and metabolic stability. By using this compound as a starting material, new classes of herbicides, fungicides, and insecticides can be developed.

Finally, its utility as a chemical probe for studying biological processes is another emerging opportunity. By attaching a fluorescent tag or a reactive group, derivatives of this compound could be used to label and visualize specific biomolecules or to study enzyme mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended purification methods for 3-bromo-5-fluoro-4-methoxybenzaldehyde to achieve >95% purity?

- Methodology : Purification can be achieved via recrystallization using a mixed solvent system (e.g., ethanol/water) to remove polar impurities. For higher purity, column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–30% ethyl acetate) is effective. Monitoring via TLC (Rf ≈ 0.4 in 20% ethyl acetate/hexane) ensures separation of byproducts like unreacted bromo precursors or hydroxylated derivatives .

Q. How should researchers characterize this compound spectroscopically?

- Methodology :

- 1H/13C NMR : Focus on distinguishing methoxy (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C), aldehyde proton (δ ~9.8–10.2 ppm), and aromatic protons (split patterns due to Br/F substituents). 19F NMR (δ ~-110 to -120 ppm) confirms fluorine position .

- IR : Aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).